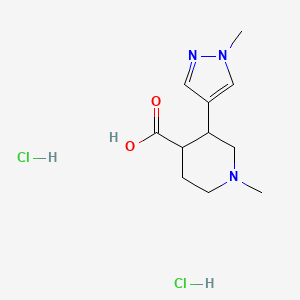
1-Methyl-3-(1-methylpyrazol-4-yl)piperidine-4-carboxylic acid;dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-3-(1-methylpyrazol-4-yl)piperidine-4-carboxylic acid;dihydrochloride is a chemical compound with potential applications in various fields such as pharmaceuticals, organic synthesis, and material science. This compound features a piperidine ring substituted with a carboxylic acid group and a methylated pyrazole moiety, making it a versatile intermediate for further chemical transformations.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 1-methylpyrazole-4-carboxylic acid and 1-methylpiperidine.
Reaction Conditions: The reaction involves a nucleophilic substitution where the carboxylic acid group of 1-methylpyrazole-4-carboxylic acid reacts with 1-methylpiperidine under acidic conditions.
Purification: The product is purified through recrystallization or column chromatography to obtain the desired dihydrochloride salt.
Industrial Production Methods:
Scale-Up: The synthesis is scaled up using industrial reactors with controlled temperature and pressure conditions.
Catalysts: Catalysts such as acid catalysts may be employed to increase the reaction efficiency.
Purification: Industrial purification involves techniques like crystallization, distillation, or extraction to achieve high purity levels.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce the carboxylic acid group to alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, alcohols, and halides are used, often in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, and aldehydes.
Reduction Products: Alcohols, amines, and amides.
Substitution Products: Various substituted piperidines and pyrazoles.
科学的研究の応用
Chemistry: The compound serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used in biological studies to investigate the interaction with biological targets and pathways.
Industry: Utilized in material science for the development of new materials with specific properties.
作用機序
The mechanism by which 1-Methyl-3-(1-methylpyrazol-4-yl)piperidine-4-carboxylic acid;dihydrochloride exerts its effects depends on its molecular targets and pathways. The compound may interact with enzymes, receptors, or other biological molecules, leading to specific biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.
類似化合物との比較
2-(1-Methyl-1H-pyrazol-4-yl)morpholine: Similar structure with a morpholine ring instead of piperidine.
1-Methyl-1-[(1-methylpyrazol-4-yl)methyl]-3-phenylurea: Contains a phenylurea group instead of a carboxylic acid.
4-Methylpyrazole: A simpler pyrazole derivative without the piperidine ring.
Uniqueness:
Piperidine Ring: The presence of the piperidine ring in the compound provides unique chemical reactivity compared to simpler pyrazole derivatives.
Carboxylic Acid Group: The carboxylic acid group allows for further derivatization and functionalization, making it a versatile intermediate.
This compound's unique structure and reactivity profile make it a valuable tool in various scientific and industrial applications. Further research and development could uncover additional uses and benefits.
生物活性
1-Methyl-3-(1-methylpyrazol-4-yl)piperidine-4-carboxylic acid dihydrochloride is a compound that has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.
- Molecular Formula : C11H17N3O2·2HCl
- Molecular Weight : 296.193 g/mol
- CAS Number : 1249019-47-3
Research indicates that the compound exhibits various biological activities, particularly in the fields of antifungal and anti-inflammatory applications. The following mechanisms have been identified:
- Antifungal Activity :
- Anti-inflammatory Properties :
- Molecular Interactions :
Antifungal Efficacy
A series of studies have highlighted the antifungal properties of pyrazole derivatives. For instance, a specific derivative exhibited superior activity against multiple fungal strains compared to traditional fungicides like boscalid. The effectiveness was attributed to its ability to disrupt fungal cell wall integrity and inhibit essential metabolic pathways .
Anti-inflammatory Activity
Research involving isothiazole derivatives has shown significant inhibition of inflammatory markers in vitro and in vivo. These compounds demonstrated potential neuroprotective effects by reducing inflammation in neurodegenerative models, indicating that similar mechanisms might be applicable to 1-Methyl-3-(1-methylpyrazol-4-yl)piperidine-4-carboxylic acid .
Structure-Activity Relationship (SAR)
The structure of 1-Methyl-3-(1-methylpyrazol-4-yl)piperidine-4-carboxylic acid appears crucial for its biological activity. Variations in substituents have been linked to changes in potency against fungal pathogens and inflammatory responses. This underscores the importance of SAR studies in optimizing the compound for therapeutic use .
Case Studies
特性
IUPAC Name |
1-methyl-3-(1-methylpyrazol-4-yl)piperidine-4-carboxylic acid;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2.2ClH/c1-13-4-3-9(11(15)16)10(7-13)8-5-12-14(2)6-8;;/h5-6,9-10H,3-4,7H2,1-2H3,(H,15,16);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUQHFLCTWLEBJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C(C1)C2=CN(N=C2)C)C(=O)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














